5-Chloro-2-methoxybenzenethiol
Overview
Description
5-Chloro-2-methoxybenzenethiol is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a thiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxybenzenethiol typically involves the chlorination of 2-methoxybenzenethiol. One common method is the reaction of 2-methoxybenzenethiol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxybenzenethiol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-2-methoxybenzenesulfonic acid.
Reduction: 2-Methoxybenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methoxybenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxybenzenethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-Methoxybenzenethiol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-hydroxybenzenethiol: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and solubility.
5-Chloro-2-methoxybenzonitrile: Contains a nitrile group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness: 5-Chloro-2-methoxybenzenethiol is unique due to the presence of both a methoxy group and a thiol group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-chloro-2-methoxybenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXBGVXIHSTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-13-8 | |
Record name | 5-chloro-2-methoxybenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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